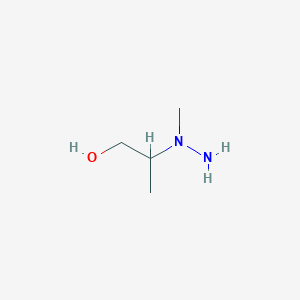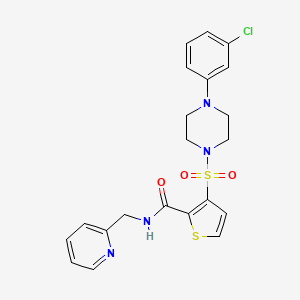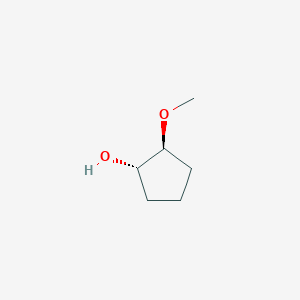
2-(1-Methylhydrazin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalysis and Reaction Mechanisms
Adsorption and Decomposition on Carbon-Supported Catalysts
Research on propan-2-ol adsorption and decomposition on carbon and carbon-supported metal catalysts (Pt, Ag, Cu, Ni) explores the interactions and catalytic processes relevant to similar compounds. The study found that the oxidized surface of carbon, especially when containing metals, promotes the decomposition of propan-2-ol, primarily through dehydrogenation. This insight into catalytic decomposition mechanisms can inform applications in catalysis and environmental remediation for related compounds (Zawadzki et al., 2001).
Transformation on Metal Oxides
The transformation of propan-2-ol over metal oxides like TiO2, ZrO2, and CeO2 was studied, revealing that these processes cannot be simplified as mere tests of acidity. The study suggests that on ceria, redox properties and lattice oxygen lability are crucial for product formations, involving oxygen vacancies. These findings have implications for the design of catalytic processes and materials science (Haffad et al., 2001).
Organic Synthesis
- Ionic Liquid-Based Catalysis: A study on ionic liquid-based Ru(II)–phosphinite compounds for transfer hydrogenation showcases the synthesis of novel catalysts and their efficiency in ketone reduction. Such research demonstrates the role of innovative catalysts in organic transformations, potentially guiding the development of new synthetic routes for related compounds (Aydemir et al., 2014).
Materials Science
- Fluorescent Markers from Industrial Waste: The synthesis and evaluation of fluorescent markers derived from cardanol and glycerol, aimed at biodiesel quality control, highlight the versatility of organic compounds in materials science. These markers, developed for low acute toxicity to various biological models, suggest potential applications of related compounds in environmental and materials science (Pelizaro et al., 2019).
Environmental Applications
- Synthesis of Biomass-Derived Solvents: The development of 2-Methyltetrahydrofuran (2-MeTHF) from renewable resources for use in organic synthesis reflects the environmental applications of organic compounds. This research underlines the importance of sustainable solvents in reducing the environmental impact of chemical processes (Pace et al., 2012).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 and H319, indicating that it is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[amino(methyl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(3-7)6(2)5/h4,7H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPFHZWKOSRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazin-1-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)


![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)


![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)


![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)
![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)